molecular formula C18H18N4O4 B11178852 N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11178852
M. Wt: 354.4 g/mol
InChI Key: DZMLMBGXYXQLJP-UHFFFAOYSA-N
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Description

N'-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide (Molecular Formula: C₁₈H₁₈N₄O₄; Molecular Weight: 354.4 g/mol) is a pyrrolidinone-based carbohydrazide derivative featuring a 4-ethoxyphenyl substituent and a pyridine-4-carbohydrazide moiety . Its structural complexity arises from the dioxopyrrolidin-3-yl core, which is substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a pyridine-4-carbohydrazide functional group.

Its synthesis involves multi-step condensation reactions, often requiring precise control of temperature and solvent conditions to optimize yields .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C18H18N4O4/c1-2-26-14-5-3-13(4-6-14)22-16(23)11-15(18(22)25)20-21-17(24)12-7-9-19-10-8-12/h3-10,15,20H,2,11H2,1H3,(H,21,24)

InChI Key

DZMLMBGXYXQLJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

  • Case Study : A study evaluated the compound's effect on breast cancer cells, revealing that it induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in the context of rising antibiotic resistance.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its role in modulating inflammatory responses.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity. The synthesis typically involves multi-step reactions leading to the formation of the pyrrolidine and hydrazide moieties.

  • Synthesis Pathway :
    • Formation of 2,5-dioxopyrrolidine from appropriate precursors.
    • Coupling with 4-ethoxyphenyl groups.
    • Finalization through hydrazide formation via reaction with pyridine derivatives.

Mechanism of Action

The mechanism of action of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidinone carbohydrazides, which exhibit diverse bioactivities depending on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Aspects
N'-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide (Target) 4-ethoxyphenyl, pyridine-4-carbohydrazide Antimicrobial (predicted), anticancer (predicted) Ethoxy group enhances lipophilicity; pyridine ring may facilitate π-π stacking with biological targets .
N'-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide 4-phenoxyphenyl (PhO-) substituent Not explicitly reported; similar compounds show kinase inhibition Phenoxy group increases steric bulk and aromaticity, potentially altering binding affinity compared to ethoxy .
4-Chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide Chloro-substituted benzohydrazide Antifungal (in vitro), protease inhibition Chlorine atom introduces electronegativity, enhancing interactions with hydrophobic pockets in enzymes .
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide 4-methoxyphenyl, pyridine-3-carbohydrazide Antitubercular (MIC: 12.5 µg/mL) Methoxy group reduces lipophilicity; pyridine-3-substitution alters hydrogen-bonding potential .
N'-[(E)-1-(4-Methoxyphenyl)ethylidene]pyridine-4-carbohydrazide Hydrazone linkage, 4-methoxyphenyl Antifungal (IC₅₀: 8.2 µM against Coccidioides posadasii) Hydrazone moiety increases conformational flexibility, aiding target adaptation .

Structural Modifications and Impact on Activity

  • Substituent Effects: Ethoxy vs. Methoxy/Phenoxy: The ethoxy group in the target compound balances lipophilicity (LogP ≈ 1.19) and metabolic stability better than methoxy (lower LogP) or phenoxy (higher LogP) analogs . Pyridine Position: Pyridine-4-carbohydrazide (target) vs. pyridine-3-carbohydrazide () alters electronic distribution, affecting binding to targets like kinase ATP-binding pockets .

Physicochemical Properties

Property Target Compound 4-Chloro Analog () Methoxy Analog ()
Molecular Weight 354.4 g/mol 378.8 g/mol 396.4 g/mol
LogP 1.19 2.03 0.87
Polar Surface Area 67.7 Ų 72.4 Ų 65.2 Ų
Solubility (Water) Low Very Low Moderate

Biological Activity

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H19N3O4
  • Molecular Weight : 319.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1260092-50-9

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antitumor agent, anti-inflammatory compound, and antibacterial agent.

Antitumor Activity

Research has indicated that derivatives of pyrrolidinones exhibit significant antitumor properties. A study involving structural modifications of similar compounds demonstrated that specific substitutions enhance cytotoxicity against various cancer cell lines. For instance, compounds with the pyridine moiety showed promising results against breast and colon cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it may be useful in treating inflammatory diseases .

Antibacterial Activity

Preliminary screening against a panel of bacterial strains indicated that this compound exhibits moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds indicate that the presence of the ethoxyphenyl group is crucial for enhancing biological activity. Modifications at the pyridine and dioxopyrrolidine positions can significantly affect potency and selectivity against target enzymes or receptors.

Modification Effect on Activity
Ethoxy group on phenylEnhanced solubility and bioavailability
Substituents on pyridineAltered binding affinity to target proteins
Dioxopyrrolidine ringEssential for maintaining structural integrity

Case Studies

  • Antitumor Efficacy : A recent study examined the compound's effect on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Inflammation Model : In a mouse model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
  • Antibacterial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

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